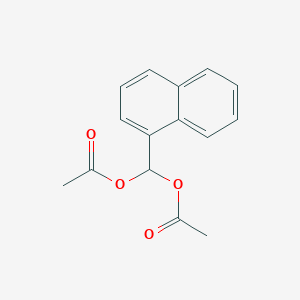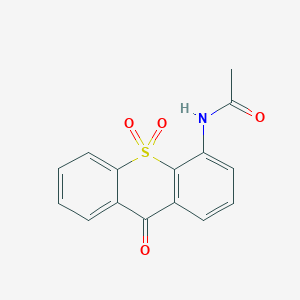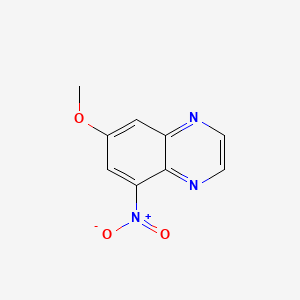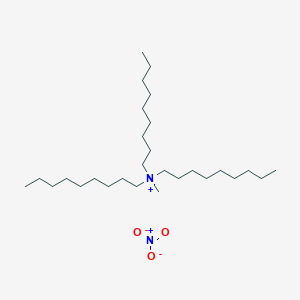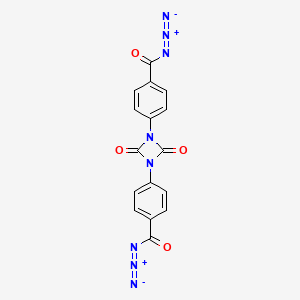
4,4'-(2,4-Dioxo-1,3-diazetidine-1,3-diyl)dibenzoyl azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(2,4-Dioxo-1,3-diazetidine-1,3-diyl)dibenzoyl azide is a complex organic compound with the molecular formula C30H20N4O4 This compound is characterized by its unique diazetidine ring structure, which is a four-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,4-Dioxo-1,3-diazetidine-1,3-diyl)dibenzoyl azide typically involves the reaction of appropriate benzoyl chloride derivatives with azide sources under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is usually maintained at low to moderate levels to ensure the stability of the azide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
4,4’-(2,4-Dioxo-1,3-diazetidine-1,3-diyl)dibenzoyl azide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azide group to amines.
Substitution: The azide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include amines, substituted diazetidine derivatives, and various oxidized compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4,4’-(2,4-Dioxo-1,3-diazetidine-1,3-diyl)dibenzoyl azide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4,4’-(2,4-Dioxo-1,3-diazetidine-1,3-diyl)dibenzoyl azide involves its interaction with molecular targets through its azide and diazetidine functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various biological and chemical effects. The pathways involved in these interactions are complex and depend on the specific context of the application.
類似化合物との比較
Similar Compounds
- 2,4-Dioxo-1,3-diazetidine-1,3-diylbis (p-phenylenemethylene-o-phenylene) diisocyanate
- 2,4-Dioxo-1,3-diazetidine-1,3-bis (methyl-m-phenylene) diisocyanate
Uniqueness
4,4’-(2,4-Dioxo-1,3-diazetidine-1,3-diyl)dibenzoyl azide is unique due to its specific diazetidine ring structure and the presence of azide functional groups
特性
CAS番号 |
63170-82-1 |
|---|---|
分子式 |
C16H8N8O4 |
分子量 |
376.29 g/mol |
IUPAC名 |
4-[3-(4-carbonazidoylphenyl)-2,4-dioxo-1,3-diazetidin-1-yl]benzoyl azide |
InChI |
InChI=1S/C16H8N8O4/c17-21-19-13(25)9-1-5-11(6-2-9)23-15(27)24(16(23)28)12-7-3-10(4-8-12)14(26)20-22-18/h1-8H |
InChIキー |
HAOUJCLUFRGDNA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)N=[N+]=[N-])N2C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


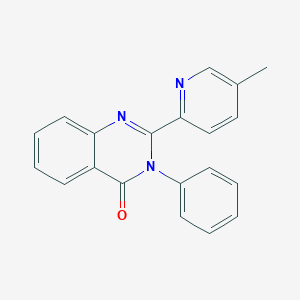
![2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid](/img/structure/B14499231.png)
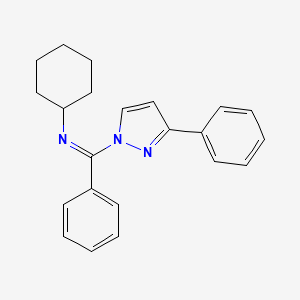
![N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14499236.png)
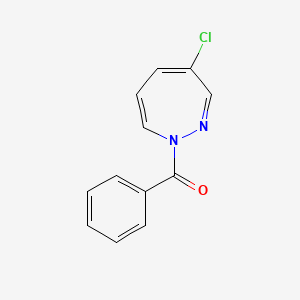
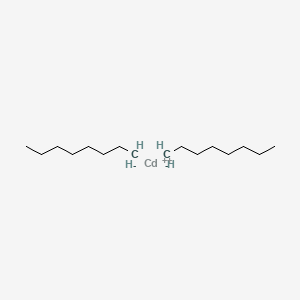
![2,4-Diphenyl-4,9-dihydro-3H-pyrido[2,3-b]indole](/img/structure/B14499250.png)
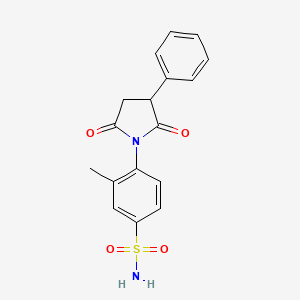
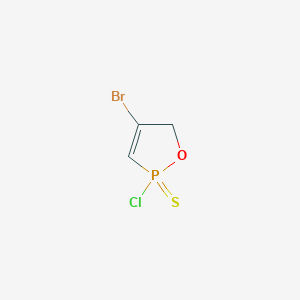
![N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide](/img/structure/B14499269.png)
